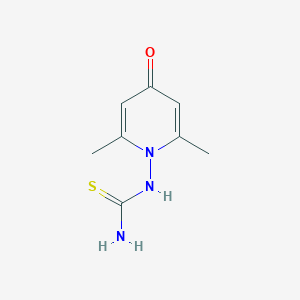

![molecular formula C18H20N2OS B5559732 5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of benzo[h]quinazolin-4(1H)-ones, a group known for diverse biological activities and chemical properties. Its structure features a thioxo group and dimethyl substitutions that influence its reactivity and potential applications.

Synthesis Analysis

The synthesis involves cyclization and condensation reactions. For instance, ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate can be cyclized to form 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-ethylcarboxylate, which upon condensation with isothiocyanates yields compounds like 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-ones (Markosyan et al., 2014).

Applications De Recherche Scientifique

Antineoplastic Properties

The compound has been studied for its potential in cancer treatment. Markosyan et al. (2014) synthesized derivatives of 5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one and evaluated their antineoplastic properties, finding them to have potential in this area. This research contributes to the understanding of novel antineoplastic agents derived from quinazolinone compounds (Markosyan et al., 2014).

Antimicrobial and Antifungal Activity

The derivatives of this compound have been investigated for antimicrobial and antifungal activities. Abu‐Hashem (2018) synthesized new furothiazolo pyrimido quinazolinones from related compounds and evaluated their antimicrobial efficacy. These compounds demonstrated significant growth inhibition of bacteria and fungi, indicating their potential as antimicrobial agents (Abu‐Hashem, 2018).

Antiviral Properties

A study by Luo et al. (2012) focused on synthesizing new derivatives through microwave irradiation and assessing their antiviral activity. Some synthesized compounds displayed weak to good anti-Tobacco mosaic virus activity, suggesting the potential of these derivatives in antiviral research (Luo et al., 2012).

Inhibition of Monoamine Oxidase Activity

Research by Markosyan et al. (2008) demonstrated that some derivatives of this compound could inhibit monoamine oxidase (MAO) activity in the brain, particularly 5-HT deamination. This finding suggests potential applications in neurological disorders or as antidepressants (Markosyan et al., 2008).

Cardiac Stimulant Activity

Bell et al. (1989) synthesized derivatives and evaluated them for cardiac stimulant activity in dogs. Certain compounds showed a significant increase in positive inotropic activity, indicating potential uses in treating heart conditions (Bell et al., 1989).

H1-Antihistaminic Agents

Alagarsamy and Parthiban (2013) synthesized novel derivatives as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as antihistamines (Alagarsamy & Parthiban, 2013).

Propriétés

IUPAC Name |

5,5-dimethyl-3-(2-methylprop-2-enyl)-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-11(2)10-20-16(21)14-15(19-17(20)22)13-8-6-5-7-12(13)9-18(14,3)4/h5-8H,1,9-10H2,2-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSQVWNFHDQXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2=C(C3=CC=CC=C3CC2(C)C)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-dimethyl-3-(2-methylprop-2-en-1-yl)-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

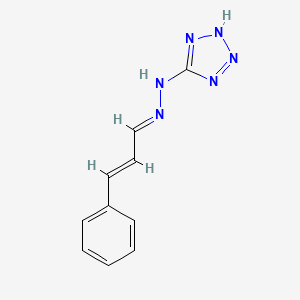

![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

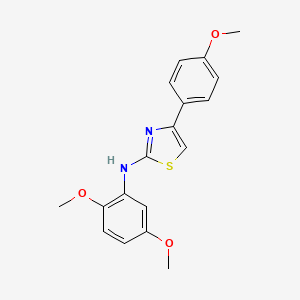

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

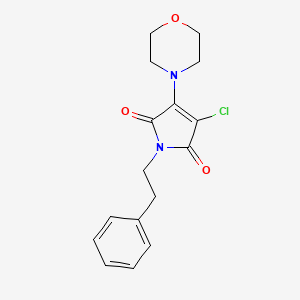

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)